molecular formula C22H19ClN2O5S B7715481 N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B7715481
M. Wt: 458.9 g/mol
InChI Key: XKLVPZGUUFNDIS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C21H16ClNO4S This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, a methoxy group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized by reacting benzoic acid with thionyl chloride under reflux conditions.

    Nitration and Reduction: The benzoyl chloride is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group. The nitro compound is subsequently reduced to an amine using a reducing agent such as tin(II) chloride.

    Formation of the Chlorophenyl Intermediate: The amine is then reacted with 4-chlorobenzoyl chloride to form the N-(2-benzoyl-4-chlorophenyl) intermediate.

    Methoxylation and Sulfamoylation: The intermediate is further reacted with methoxybenzene and methylsulfonyl chloride under appropriate conditions to introduce the methoxy and methylsulfamoyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-4-methylbenzamide
  • N-(2-benzoyl-4-chlorophenyl)-4-(methylsulfonyl)benzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the presence of both methoxy and methylsulfamoyl groups. These functional groups contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-24-31(28,29)20-12-15(8-11-19(20)30-2)22(27)25-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLVPZGUUFNDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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